molecular formula C21H23N3O3 B10862973 (4Z)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-2-(4-methoxyphenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-2-(4-methoxyphenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10862973
M. Wt: 365.4 g/mol
InChI Key: VFOIRVQCAPWTNN-UHFFFAOYSA-N
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Description

4-{(Z)-1-[(3-HYDROXYPROPYL)AMINO]ETHYLIDENE}-1-(4-METHOXYPHENYL)-3-PHENYL-1H-PYRAZOL-5-ONE is a complex organic compound with a unique structure that includes a pyrazolone core, substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(Z)-1-[(3-HYDROXYPROPYL)AMINO]ETHYLIDENE}-1-(4-METHOXYPHENYL)-3-PHENYL-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with ethyl acetoacetate to form the pyrazolone ring. Subsequent functionalization steps introduce the hydroxypropyl and aminoethylidene groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-{(Z)-1-[(3-HYDROXYPROPYL)AMINO]ETHYLIDENE}-1-(4-METHOXYPHENYL)-3-PHENYL-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The aminoethylidene group can be reduced to form an ethylamine derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an ethylamine derivative.

    Substitution: Formation of substituted pyrazolone derivatives with various functional groups.

Scientific Research Applications

4-{(Z)-1-[(3-HYDROXYPROPYL)AMINO]ETHYLIDENE}-1-(4-METHOXYPHENYL)-3-PHENYL-1H-PYRAZOL-5-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 4-{(Z)-1-[(3-HYDROXYPROPYL)AMINO]ETHYLIDENE}-1-(4-METHOXYPHENYL)-3-PHENYL-1H-PYRAZOL-5-ONE depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme involved in inflammation, thereby reducing pain and swelling. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-{(Z)-1-[(3-HYDROXYPROPYL)AMINO]ETHYLIDENE}-1-(4-HYDROXYPHENYL)-3-PHENYL-1H-PYRAZOL-5-ONE
  • 4-{(Z)-1-[(3-HYDROXYPROPYL)AMINO]ETHYLIDENE}-1-(4-CHLOROPHENYL)-3-PHENYL-1H-PYRAZOL-5-ONE

Uniqueness

The uniqueness of 4-{(Z)-1-[(3-HYDROXYPROPYL)AMINO]ETHYLIDENE}-1-(4-METHOXYPHENYL)-3-PHENYL-1H-PYRAZOL-5-ONE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Compared to similar compounds, the presence of the methoxy group may enhance its solubility and bioavailability, making it more effective in certain applications.

Properties

Molecular Formula

C21H23N3O3

Molecular Weight

365.4 g/mol

IUPAC Name

4-[N-(3-hydroxypropyl)-C-methylcarbonimidoyl]-2-(4-methoxyphenyl)-5-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C21H23N3O3/c1-15(22-13-6-14-25)19-20(16-7-4-3-5-8-16)23-24(21(19)26)17-9-11-18(27-2)12-10-17/h3-5,7-12,23,25H,6,13-14H2,1-2H3

InChI Key

VFOIRVQCAPWTNN-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCCO)C1=C(NN(C1=O)C2=CC=C(C=C2)OC)C3=CC=CC=C3

Origin of Product

United States

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